N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a synthetic compound characterized by its unique structure, which includes a bifunctional linker. Its molecular formula is C₁₉H₃₆N₂O₈, with a molecular weight of 420.5 g/mol. The compound appears as a colorless viscous liquid and is soluble in dimethylformamide. It is primarily used in chemical synthesis due to its reactivity and ability to link various molecules together effectively .
N-Boc-N'-succinyl-4,7,10-trioxa-1,3-tridecanediamine does not have a direct mechanism of action as it's a linker molecule. Its role is to bridge two other molecules through its reactive groups. The mechanism of action depends on the target molecules it is attached to.
While specific biological activity data for N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is limited, compounds with similar structures often exhibit interesting biological properties. These may include antimicrobial activity or the ability to act as drug delivery systems due to their amphiphilic nature. The succinyl group may enhance solubility and bioavailability in biological systems .
The synthesis of N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine typically involves multiple steps:
Each step must be optimized for yield and purity to ensure the final product meets desired specifications .
N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine finds applications in:
Interaction studies involving N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine focus on its reactivity with other biomolecules. Research indicates that compounds with similar structural motifs can interact with enzymes or receptors due to their amphiphilic nature. Further studies are needed to elucidate specific interactions and their implications for biological systems .
Several compounds share structural similarities with N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4,7,10-Trioxa-1,13-tridecanediamine | Contains three ether linkages and two amines | Lacks protective groups; more reactive |
N-Boc-3-amino-1-propanesulfonic acid | Contains a sulfonic acid group | More hydrophilic; used in peptide synthesis |
N-succinyl-L-lysine | Contains an amino acid structure | Naturally occurring; used in biochemistry |
N-Boc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine stands out due to its unique combination of ether linkages and protective groups that enhance its utility in synthetic chemistry while maintaining stability compared to similar compounds .
Irritant